Delphinidin 3-galactoside

Übersicht

Beschreibung

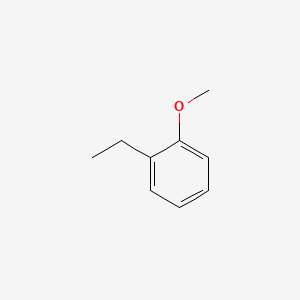

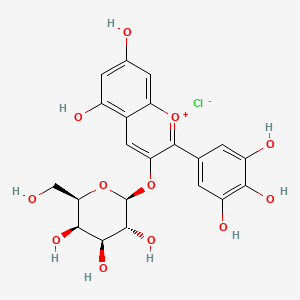

Delphinidin 3-galactoside, also known as Delphinidin 3-O-β-D-galactoside chloride, is a naturally occurring water-soluble flavonoid found in various fruits and vegetables . It is a purple-colored plant pigment that occurs in a variety of berries, eggplant, roselle, and wine . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .

Synthesis Analysis

Delphinidin 3-galactoside is synthesized from p-coumaric acid, coumaroyl-CoA, and malonyl-CoA from the phenylpropanoid pathway . It is found in a variety of glycosidic forms ranging from glucoside to arabinoside .Molecular Structure Analysis

The empirical formula of Delphinidin 3-galactoside is C21H21ClO12, and its molecular weight is 500.84 . The structure of Delphinidin 3-galactoside includes three rings, two phenolic (A, B) and one pyran © rings .Physical And Chemical Properties Analysis

Delphinidin 3-galactoside is a powder with a melting point of 150 °C . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen

Antioxidant and Protective Role

Delphinidin-3-O-galactoside (D3G) is recognized for its antioxidant activity. Inoue et al. (2012) found that D3G protected mouse hepatocytes from cytotoxicity induced by (-)-epigallocatechin-3-gallate (EGCG), suggesting its potential in shielding cells from oxidative damage. The study highlighted D3G's role in upregulating protective proteins like heme oxygenase-1 and heat shock protein 70, which could mitigate endoplasmic reticulum (ER) stress (Inoue et al., 2012).

Enzyme Inhibition Properties

Chen et al. (2021) investigated D3G's inhibitory effects on tyrosinase, an enzyme involved in pigment formation. The study revealed that D3G could inhibit tyrosinase activity, which could be beneficial for applications in cosmetic and dermatological formulations (Chen et al., 2021).

Anti-Angiogenic Effects

Barkallah et al. (2021) demonstrated the enhancement of D3G's anti-angiogenic effects when encapsulated within small extracellular vesicles. This study underscores the potential of D3G in targeting angiogenesis-related diseases, including cancer and pathologies associated with excessive vascularization (Barkallah et al., 2021).

Anti-Adipogenic and Metabolic Regulation

Rahman et al. (2016) reported that Delphinidin, a major anthocyanin which includes D3G, can inhibit adipogenesis in pre-adipocyte differentiation. This suggests its potential in addressing metabolic diseases like obesity through the modulation of lipid metabolism (Rahman et al., 2016).

Antimicrobial and Anti-Inflammatory Effects

Cheng et al. (2014) explored the anti-inflammatory activity of blueberry polyphenols, which include D3G. Their research indicated that these compounds can modulate pro-inflammatory cytokines, which is significant for developing treatments against chronic inflammation and related diseases (Cheng et al., 2014).

Anti-Cancer Potential

Jeong et al. (2016) studied Delphinidin's impact on apoptosis in human prostate cancer cells. The study revealed that Delphinidin, including its forms like D3G, can induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent (Jeong et al., 2016).

Zukünftige Richtungen

Delphinidin 3-galactoside is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . The review by Asif Husain et al. aims to open pathways for further exploration and research investigation on the true potential of the naturally occurring purple pigment (Delphinidin) in its anthocyanidin and anthocyanin forms beyond nutrition .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delphinidin 3-galactoside | |

CAS RN |

28500-00-7 | |

| Record name | Delphinidin galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELPHINIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

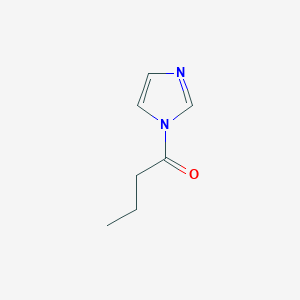

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.